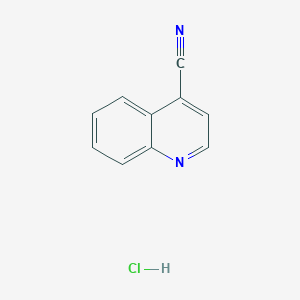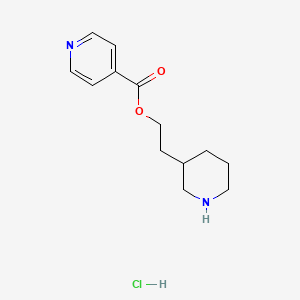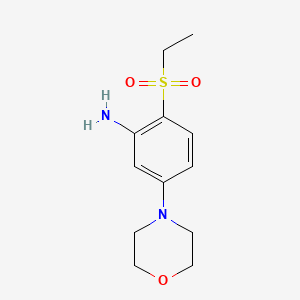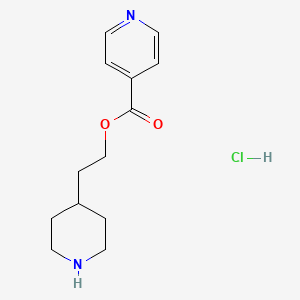
2-(2-Bromoethyl)-1-fluoro-4-(trifluoromethyl)benzene
Vue d'ensemble
Description
“2-(2-Bromoethyl)-1-fluoro-4-(trifluoromethyl)benzene” is a chemical compound with the empirical formula C9H8BrF3 . It is also known as “1-(2-Bromoethyl)-4-(trifluoromethyl)benzene” or "2-[4-(Trifluoromethyl)phenyl]ethyl bromide" .
Synthesis Analysis
The synthesis of similar compounds, such as (2-Bromoethyl)benzene, involves the reaction of phenethyl alcohol with hydrogen bromide . The reaction is carried out by heating the phenethyl alcohol to 110°C, slowly introducing hydrogen bromide, and allowing the reaction to reflux .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringFC(F)(F)C(Br)c1ccccc1 . The molecular weight of the compound is 269.06 . Chemical Reactions Analysis
Benzene derivatives, such as “this compound”, can undergo nucleophilic reactions . These reactions generally occur at sp2 or sp hybridized carbon atoms . A common mechanism for these reactions is initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 269.06 , and a refractive index n20/D of 1.487 . The compound is a liquid at room temperature .Applications De Recherche Scientifique
Photophysical Processes and Photochemistry :
- Fluorescence spectra and quenching of singlet state emission in similar fluoro(trifluoromethyl)benzenes have been studied, indicating potential applications in photophysical research and materials science (Al-ani, 1973).
- Research on the photochemistry of fluoro(trifluoromethyl)benzenes, including studies on their photophysical processes, provides insights into their potential applications in the development of photochemical materials and processes (Al-ani, 1973).
Organometallic Synthesis :
- 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound with structural similarities, serves as a starting material in organometallic synthesis, suggesting potential uses in synthesizing complex organometallic compounds (Porwisiak & Schlosser, 1996).
Synthesis of Fluorine-Containing Compounds :
- The preparation of fluorine-containing phenylacetylenes using similar compounds suggests applications in synthesizing new fluorine-containing organic molecules, which are important in pharmaceuticals and agrochemicals (Kodaira & Okuhara, 1988).
- The synthesis of poly(arylene ether)s derived from related fluorine-containing aromatic diamines demonstrates its use in creating high-performance polymers with potential applications in materials science (Xie et al., 2001).
Crystal Structure Analysis :
- Studies on the crystal structures of compounds containing trifluoromethylphenyl groups highlight the importance of such compounds in crystallography and material design (Suchetan et al., 2016).
Safety and Hazards
While specific safety and hazard information for “2-(2-Bromoethyl)-1-fluoro-4-(trifluoromethyl)benzene” is not available, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They are classified as flammable liquids, skin irritants, and eye irritants . Proper personal protective equipment should be worn when handling these compounds .
Mécanisme D'action
Target of Action
Compounds with similar structures are known to interact with various enzymes and receptors in the body .
Mode of Action
The compound is likely to undergo reactions at the benzylic position, which is a carbon atom adjacent to the aromatic benzene ring . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The exact mode of action would depend on the specific biological target and the environmental conditions.
Biochemical Pathways
The compound’s potential to undergo reactions at the benzylic position suggests that it could influence a variety of biochemical processes .
Pharmacokinetics
The compound’s molecular weight (25306 g/mol) and its lipophilic nature (due to the presence of a benzene ring and halogen atoms) suggest that it could be well absorbed and distributed in the body .
Result of Action
Given its potential for reactivity at the benzylic position, it could induce a variety of changes at the molecular and cellular levels .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-(2-Bromoethyl)-1-fluoro-4-(trifluoromethyl)benzene. For instance, the compound’s reactivity at the benzylic position could be influenced by the presence of certain catalysts or inhibitors .
Analyse Biochimique
Biochemical Properties
2-(2-Bromoethyl)-1-fluoro-4-(trifluoromethyl)benzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the formation of covalent bonds with the active sites of the enzymes, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions for extended periods, but it can degrade when exposed to light or extreme pH conditions . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects and can be used to study its therapeutic potential. At high doses, it can cause significant toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range results in a marked change in the compound’s impact on the organism .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can affect the compound’s activity and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Propriétés
IUPAC Name |
2-(2-bromoethyl)-1-fluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4/c10-4-3-6-5-7(9(12,13)14)1-2-8(6)11/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJVPOCZPAPYIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CCBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395001.png)



![2-[(3-Hydroxybutyl)amino]isonicotinic acid](/img/structure/B1395009.png)
![2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid](/img/structure/B1395012.png)
![2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol](/img/structure/B1395013.png)
